molecular formula C12H18ClFN2 B2797854 1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride CAS No. 1353965-37-3

1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride

Cat. No.: B2797854
CAS No.: 1353965-37-3
M. Wt: 244.74
InChI Key: YAGULJAOBLMKKJ-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorobenzyl group in its structure adds unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and 1,4-diazepane.

    Nucleophilic Substitution Reaction: The 3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 1,4-diazepane in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-Fluorobenzyl)-1,4-diazepane.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The diazepane ring structure may also contribute to its activity by providing a stable scaffold for interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)-1,4-diazepane hydrochloride
  • 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride
  • 1-(3-Bromobenzyl)-1,4-diazepane hydrochloride

Uniqueness

1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-1,4-diazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGULJAOBLMKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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